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Compound of Interest

Compound Name: 2-Hydroxybutanenitrile

Cat. No.: B1294457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-hydroxybutanenitrile. It includes a detailed summary of its core properties,

spectroscopic data, and key chemical reactions. Furthermore, this guide presents detailed

experimental protocols for the synthesis of 2-hydroxybutanenitrile and its principal chemical

transformations. Visual diagrams generated using Graphviz are provided to illustrate reaction

mechanisms and experimental workflows, offering a valuable resource for researchers,

chemists, and professionals in the field of drug development.

Core Chemical and Physical Properties
2-Hydroxybutanenitrile, also known as propionaldehyde cyanohydrin, is a chiral organic

compound containing both a hydroxyl and a nitrile functional group.[1] This bifunctionality

makes it a versatile intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of 2-Hydroxybutanenitrile
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Property Value Source(s)

IUPAC Name 2-hydroxybutanenitrile [1]

Synonyms
Propionaldehyde cyanohydrin,

2-Hydroxybutyronitrile
[1]

CAS Number 4476-02-2 [1]

Molecular Formula C₄H₇NO [1]

Molecular Weight 85.10 g/mol [1][2]

Appearance Colorless liquid

Density 0.962 g/mL at 20°C

Boiling Point 108-114°C at 30 mmHg

SMILES CCC(C#N)O [1]

InChI
InChI=1S/C4H7NO/c1-2-4(6)3-

5/h4,6H,2H2,1H3
[1]

InChIKey
NHSSTOSZJANVEV-

UHFFFAOYSA-N
[1]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-
hydroxybutanenitrile.

Table 2: Spectroscopic Data for 2-Hydroxybutanenitrile
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Spectroscopic Technique
Key Peaks and
Assignments

Source(s)

Infrared (IR) Spectroscopy

(cm⁻¹)

~3400 (broad, O-H stretch),

~2970, ~2940, ~2880 (C-H

stretch), ~2245 (C≡N stretch)

[3][4][5]

¹H Nuclear Magnetic

Resonance (NMR)

Spectroscopy (ppm)

The proton of the C-H group

adjacent to the hydroxyl and

nitrile groups is expected

between 3.5-5.5 ppm. The CH₂

protons of the ethyl group

would appear around 1.8-2.5

ppm, and the CH₃ protons

would be further upfield around

0.8-1.9 ppm. The hydroxyl

proton signal is broad and can

appear between 0.5-5.0 ppm.

[6][7]

¹³C Nuclear Magnetic

Resonance (NMR)

Spectroscopy (ppm)

The carbon of the nitrile group

(C≡N) typically appears in the

range of 110-120 ppm. The

carbon bearing the hydroxyl

group (CH-OH) is expected

between 60-80 ppm. The

carbons of the ethyl group

would be found in the aliphatic

region (10-50 ppm).

[8][9][10]

Mass Spectrometry (MS)

The molecular ion peak (M⁺)

would be observed at m/z =

85. A common fragmentation

would be the loss of an ethyl

group ([M-C₂H₅]⁺) resulting in

a peak at m/z = 56.

[3][11][12][13]

Experimental Protocols
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Synthesis of 2-Hydroxybutanenitrile from Propanal
This protocol details the synthesis of 2-hydroxybutanenitrile via the nucleophilic addition of

cyanide to propanal.

Experimental Workflow: Synthesis of 2-Hydroxybutanenitrile

Reaction Setup

Reaction

Work-up

Purification

Dissolve NaHSO3 in water

Cool to 0°C

Add propanal to NaHSO3 solution

Prepare NaCN solution Cool propanal to 0°C

Stir for 30 min

Add NaCN solution

Stir for 2 hours at 0°C

Decant supernatant

Wash precipitate with ice-water

Combine aqueous solutions

Extract with diethyl ether (3x)

Wash combined ether extracts with brine

Dry over MgSO4

Filter

Remove ether via rotary evaporation

Adjust pH of residue to 5 with HCl

Distill under reduced pressure

2-Hydroxybutanenitrile (product)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1294457?utm_src=pdf-body
https://www.benchchem.com/product/b1294457?utm_src=pdf-body
https://www.benchchem.com/product/b1294457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-hydroxybutanenitrile.

Materials:

Propanal

Sodium bisulfite (NaHSO₃)

Sodium cyanide (NaCN)

Concentrated Hydrochloric Acid (HCl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Saturated brine solution

Water

Procedure:

In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a

thermometer, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water.

Once the sodium bisulfite has dissolved, place the flask in an ice-salt bath and cool the

solution to 0°C with vigorous stirring.

Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174

g (3.0 mol) of propanal to 0°C in ice-salt baths.

Add the cold propanal to the stirring sodium bisulfite solution in one portion. The temperature

will rise and then return to approximately 0°C.

After 30 minutes, add the cold sodium cyanide solution in one portion. The temperature will

again rise and then return to around 0°C.
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Stir the mixture for 2 hours at 0°C, during which a thick white precipitate will form.

Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.

Combine the aqueous solutions and extract with three 1-L portions of diethyl ether.

Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium

sulfate.

Filter the solution and remove the ether using a rotary evaporator.

Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.

Distill the residue under reduced pressure to obtain 2-hydroxybutanenitrile.

Hydrolysis of 2-Hydroxybutanenitrile to 2-
Hydroxybutanoic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[14]

[15][16]

Experimental Protocol: Acidic Hydrolysis

Materials:

2-Hydroxybutanenitrile

Dilute Hydrochloric Acid (e.g., 6 M)

Reflux apparatus

Procedure:

Place the 2-hydroxybutanenitrile in a round-bottomed flask.

Add an excess of dilute hydrochloric acid.

Heat the mixture under reflux for several hours.
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After cooling, the 2-hydroxybutanoic acid can be isolated by extraction with a suitable

organic solvent (e.g., diethyl ether) and subsequent removal of the solvent.

Reduction of 2-Hydroxybutanenitrile to 2-Amino-1-
butanol
The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium

aluminum hydride (LiAlH₄).[17][18][19]

Experimental Protocol: Reduction with LiAlH₄

Materials:

2-Hydroxybutanenitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Apparatus for reaction under an inert atmosphere

Procedure:

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend

LiAlH₄ in anhydrous diethyl ether or THF.

Cool the suspension in an ice bath.

Slowly add a solution of 2-hydroxybutanenitrile in the same anhydrous solvent to the

LiAlH₄ suspension with stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours.

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15%

sodium hydroxide solution, and then more water.

Filter the resulting precipitate and wash it with the ether/THF.
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Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and

remove the solvent under reduced pressure to yield 2-amino-1-butanol.

Key Chemical Reactions and Signaling Pathways
2-Hydroxybutanenitrile is a valuable precursor for various chemical transformations. The

presence of both a hydroxyl and a nitrile group allows for selective reactions.

Diagram of Key Chemical Transformations

2-Hydroxybutanenitrile

2-Hydroxybutanoic Acid

Acid/Base Hydrolysis

2-Amino-1-butanol

Reduction (e.g., LiAlH4)

Click to download full resolution via product page

Caption: Principal chemical transformations of 2-hydroxybutanenitrile.

The primary reactions involve the transformation of the nitrile group. Acid or base-catalyzed

hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxybutanoic acid.[14][15][16]

Strong reducing agents, such as lithium aluminum hydride, reduce the nitrile to a primary

amine, forming 2-amino-1-butanol.[17][18][19] The hydroxyl group can also undergo reactions

such as esterification or oxidation, further expanding the synthetic utility of this compound.

Mechanism of Synthesis: Nucleophilic Addition

The formation of 2-hydroxybutanenitrile from propanal proceeds via a nucleophilic addition

mechanism.[20]
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Step 1: Nucleophilic Attack

Step 2: Protonation

CH3CH2CHO

CH3CH2CH(O⁻)CN

Nucleophilic attack by CN⁻

CN⁻

CH3CH2CH(O⁻)CN

CH3CH2CH(OH)CN

Protonation

H⁺

Click to download full resolution via product page

Caption: Mechanism of 2-hydroxybutanenitrile synthesis.

In the first step, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl

carbon of propanal. This results in the formation of a tetrahedral intermediate with a negative
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charge on the oxygen atom. In the second step, this intermediate is protonated by a proton

source (such as water or a weak acid) to yield the final product, 2-hydroxybutanenitrile.[20]

Safety and Handling
2-Hydroxybutanenitrile is classified as a toxic substance and should be handled with extreme

care in a well-ventilated fume hood.[1] Personal protective equipment, including chemical-

resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid inhalation of vapors and

contact with skin and eyes.[1] In case of exposure, seek immediate medical attention. Store the

compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion
2-Hydroxybutanenitrile is a versatile chemical intermediate with significant potential in organic

synthesis, particularly in the development of new pharmaceutical and agrochemical

compounds. Its bifunctional nature allows for a variety of chemical transformations. A thorough

understanding of its chemical properties, synthesis, and handling is crucial for its effective and

safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Hydroxybutanenitrile | C4H7NO | CID 20553 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. (s)-2-Hydroxybutanenitrile | C4H7NO | CID 11062301 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem [benchchem.com]

4. spectroscopyonline.com [spectroscopyonline.com]

5. IR Absorption Table [webspectra.chem.ucla.edu]

6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1294457?utm_src=pdf-body
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.benchchem.com/product/b1294457?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxybutanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxybutanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxybutanenitrile
https://www.benchchem.com/product/b1294457?utm_src=pdf-body
https://www.benchchem.com/product/b1294457?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxybutanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/s_-2-Hydroxybutanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/s_-2-Hydroxybutanenitrile
https://www.benchchem.com/product/b016428
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://webspectra.chem.ucla.edu/irtable.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. bhu.ac.in [bhu.ac.in]

9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

10. compoundchem.com [compoundchem.com]

11. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids:
Analysis of cooperative interactions and fragmentation processes - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. whitman.edu [whitman.edu]

13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

14. savemyexams.com [savemyexams.com]

15. chemguide.co.uk [chemguide.co.uk]

16. chem.libretexts.org [chem.libretexts.org]

17. organic-synthesis.com [organic-synthesis.com]

18. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry
Steps [chemistrysteps.com]

19. masterorganicchemistry.com [masterorganicchemistry.com]

20. web.pdx.edu [web.pdx.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 2-Hydroxybutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294457#2-hydroxybutanenitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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